6-(4-Butylphenyl)-N-hydroxyhexan-1-amine
Description
6-(4-Butylphenyl)-N-hydroxyhexan-1-amine is a hydroxamic acid derivative characterized by a hexan-1-amine backbone substituted with a 4-butylphenyl group at the 6-position and an N-hydroxy moiety.
Properties
CAS No. |
188829-29-0 |
|---|---|
Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
N-[6-(4-butylphenyl)hexyl]hydroxylamine |
InChI |
InChI=1S/C16H27NO/c1-2-3-8-15-10-12-16(13-11-15)9-6-4-5-7-14-17-18/h10-13,17-18H,2-9,14H2,1H3 |
InChI Key |
KMRREVLIJXTRPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CCCCCCNO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Butylphenyl)-N-hydroxyhexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylphenyl and hexan-1-amine.
Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Butylphenyl)-N-hydroxyhexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
6-(4-Butylphenyl)-N-hydroxyhexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-Butylphenyl)-N-hydroxyhexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following compounds share structural similarities with 6-(4-Butylphenyl)-N-hydroxyhexan-1-amine, differing in substituents or functional groups:
Key Structural Differences and Implications
N-Hydroxy vs. This modification may also enhance metal-chelating properties, relevant in enzyme inhibition (e.g., histone deacetylases) .
Substituent Effects on the Aromatic Ring: The 4-butylphenyl group in the target compound provides moderate lipophilicity, whereas analogs like N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine () feature electron-donating methyl groups, which may alter π-π stacking interactions and bioavailability .
Synthetic Challenges:
Physicochemical and Computational Insights
- Force Field Predictions (): The GAFF-LCFF force field accurately predicts phase transitions in liquid crystals with 4-butylphenyl groups. This suggests that computational modeling could predict the target compound’s mesophase behavior, though its N-hydroxy group may introduce hydrogen bonding, complicating simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
